molecular formula C13H13F3O3 B12949055 methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate

methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate

Cat. No.: B12949055
M. Wt: 274.23 g/mol
InChI Key: MJPNDBIPJQNUCT-WDEREUQCSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound’s molecular framework consists of a five-membered oxolane ring with a carboxylate ester at the 2-position and a 4-(trifluoromethyl)phenyl substituent at the 5-position. The stereochemical configuration (2R,5S) imposes distinct spatial constraints, as evidenced by its SMILES notation: COC(=O)[C@@H]1CC[C@@H](O1)c1ccc(cc1)C(F)(F)F. X-ray crystallography of analogous oxolane derivatives reveals that the tetrahydrofuran ring adopts an envelope conformation, with the oxygen atom and adjacent carbons deviating from planarity.

Key bond lengths and angles within the oxolane ring include:

Parameter Value (Å or °) Source Compound
C-O (ester) 1.34 Methyl oxolane
C-C (ring) 1.52–1.56 (3aS,4R,5R,6S,7aR)
Puckering amplitude 0.58 Å Cremer-Pople analysis

The trifluoromethyl group at the para position of the phenyl ring introduces steric bulk and electronic asymmetry, stabilizing a specific rotameric state. Nuclear Overhauser effect (NOE) spectroscopy of related compounds confirms restricted rotation about the phenyl-oxolane bond due to steric interactions between the CF₃ group and the oxolane oxygen.

Comparative Analysis of Oxolane Ring Conformations

The oxolane ring’s conformation varies significantly with substitution patterns. For methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate, Cremer-Pople puckering parameters (Q₂ = 0.580 Å, φ₂ = 176.3°) align with envelope conformations observed in brominated oxolane derivatives. By contrast, 2-[3,5-bis(trifluoromethyl)phenyl]oxolane exhibits reduced puckering (Q₂ = 0.547 Å) due to increased steric repulsion between the two CF₃ groups.

The following table contrasts puckering parameters across oxolane derivatives:

Compound Q₂ (Å) φ₂ (°) Substituent Effects
Methyl (2R,5S)-5-[4-CF₃-phenyl]oxolane 0.580 176.3 Single CF₃, minimal steric
2-[3,5-Bis(CF₃)-phenyl]oxolane 0.547 354.2 Dual CF₃, increased steric
(3aS,4R,5R,6S,7aR)-dibromo oxolane 0.554 357.4 Bromine-induced distortion

Molecular dynamics simulations of analogous systems suggest that the methyl ester at C2 stabilizes the envelope conformation by forming intramolecular hydrogen bonds with the oxolane oxygen. This contrasts with unsubstituted oxolanes, which favor twisted conformations to minimize angle strain.

Electronic Effects of Trifluoromethyl Substituent on Aromatic Interactions

The para-trifluoromethyl group exerts a pronounced electron-withdrawing effect via inductive (-I) and resonance (-R) mechanisms, polarizing the phenyl ring’s π-system. Density functional theory (DFT) calculations on related compounds show a 0.35 eV reduction in the highest occupied molecular orbital (HOMO) energy compared to unsubstituted phenyl-oxolanes. This electron deficiency enhances susceptibility to electrophilic aromatic substitution at the meta position, though steric hindrance from the CF₃ group often directs reactivity to the ortho position instead.

Key electronic interactions include:

  • C-F⋯π interactions : The CF₃ group participates in orthogonal dipole-π interactions with adjacent aromatic systems, as observed in co-crystals of trifluoromethylated oxolanes. These interactions contribute to crystalline packing motifs, with F⋯C distances of 3.12–3.28 Å.
  • Hyperconjugation : The CF₃ group’s σ*(C-F) orbitals accept electron density from the phenyl ring’s π-system, reducing bond alternation. This is evidenced by a 0.03 Å elongation of the C-C bond para to CF₃ in crystallographic studies.

The compound’s electronic profile is further modulated by the ester group’s electron-withdrawing nature, creating a push-pull system that red-shifts its UV-Vis absorption maximum by 12 nm compared to non-esterified analogs.

Properties

Molecular Formula

C13H13F3O3

Molecular Weight

274.23 g/mol

IUPAC Name

methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate

InChI

InChI=1S/C13H13F3O3/c1-18-12(17)11-7-6-10(19-11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11H,6-7H2,1H3/t10-,11+/m0/s1

InChI Key

MJPNDBIPJQNUCT-WDEREUQCSA-N

Isomeric SMILES

COC(=O)[C@H]1CC[C@H](O1)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

COC(=O)C1CCC(O1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Stereoselective Construction of the Oxolane Ring

  • The oxolane ring is typically constructed via cyclization of appropriately substituted precursors such as hydroxy acids or halohydrins.
  • A common approach involves:
    • Starting from chiral precursors or using chiral catalysts to induce the (2R,5S) configuration.
    • Employing intramolecular nucleophilic substitution or ring-closing reactions under acidic or basic conditions.
  • For example, a synthetic sequence may start with a chiral diol or hydroxy acid intermediate, which undergoes cyclization to form the tetrahydrofuran ring with the desired stereochemistry.

Introduction of the 4-(Trifluoromethyl)phenyl Group

  • The 4-(trifluoromethyl)phenyl substituent is introduced via:
    • Cross-coupling reactions such as Suzuki or Negishi coupling using halogenated oxolane intermediates and trifluoromethyl-substituted aryl boronic acids or organometallic reagents.
    • Alternatively, nucleophilic aromatic substitution or Friedel-Crafts type acylation followed by reduction and ring closure.
  • The trifluoromethyl group is typically introduced early or mid-synthesis to allow for subsequent functional group transformations without affecting the trifluoromethyl moiety.

Esterification to Methyl Ester

  • The carboxylic acid functionality on the oxolane ring is converted to the methyl ester by:
    • Treatment with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
    • Use of coupling reagents like DCC (dicyclohexylcarbodiimide) with methanol under mild conditions to avoid racemization.
  • The esterification step is carefully controlled to maintain stereochemical integrity.

Representative Preparation Procedure (Based on Patent US20210094954A1 and Related Literature)

Step Reagents/Conditions Description Outcome
1. Preparation of chiral hydroxy acid intermediate Chiral starting materials, base or acid catalysis Formation of (2R,5S)-configured hydroxy acid precursor High stereoselectivity
2. Introduction of 4-(trifluoromethyl)phenyl group Suzuki coupling: aryl boronic acid with halogenated intermediate, Pd catalyst, base Coupling installs trifluoromethylphenyl substituent Efficient arylation
3. Cyclization to oxolane ring Acid or base catalyzed intramolecular cyclization Formation of tetrahydrofuran ring with stereocontrol Ring closure with retention of stereochemistry
4. Esterification Methanol, acid catalyst or DCC coupling Conversion of carboxylic acid to methyl ester Methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate

Research Findings and Optimization Data

  • Stereochemical Control: Use of chiral auxiliaries or catalysts in early steps ensures high enantiomeric excess (>95% ee) of the final product.
  • Yield Optimization: Coupling reactions optimized with Pd(PPh3)4 catalyst and bases like K2CO3 in solvents such as THF or dioxane yield >80% of arylated intermediates.
  • Cyclization Conditions: Acidic conditions (e.g., p-toluenesulfonic acid in toluene) with azeotropic removal of water favor ring closure and minimize side reactions.
  • Esterification Efficiency: Mild esterification conditions prevent epimerization; yields of methyl ester step typically exceed 90%.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Chiral precursor source Commercial chiral hydroxy acids or diols Ensures stereochemical purity
Aryl coupling method Suzuki coupling with Pd catalyst High selectivity for trifluoromethylphenyl group
Cyclization solvent Toluene or dichloromethane Use of molecular sieves or Dean-Stark apparatus to remove water
Cyclization catalyst p-Toluenesulfonic acid or HCl Promotes intramolecular ring closure
Esterification reagent Methanol with acid catalyst or DCC coupling Mild conditions to avoid racemization
Overall yield 60-75% (multi-step) Dependent on purification and scale
Enantiomeric excess (ee) >95% Verified by chiral HPLC or NMR

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate has been investigated for its potential as a therapeutic agent:

  • Anticancer Activity : Studies have shown that compounds containing trifluoromethyl groups exhibit enhanced activity against various cancer cell lines. The unique electronic properties of the trifluoromethyl group may contribute to this increased potency .
  • Neurological Disorders : Research indicates that derivatives of this compound could be effective in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Organic Synthesis

The compound serves as an important building block in organic synthesis:

  • Synthesis of Bioactive Molecules : this compound is utilized in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators .
  • Fluorous Solid-Phase Extraction : Its properties allow it to be used in fluorous solid-phase extraction techniques, which enhance the separation and purification processes in organic synthesis .

Case Study 1: Anticancer Compound Development

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of trifluoromethyl-containing oxolanes and evaluated their anticancer properties. This compound was among the most potent derivatives tested against breast cancer cell lines, demonstrating significant cytotoxicity and potential for further development as an anticancer agent .

Case Study 2: Neurological Research

A recent investigation focused on the effects of this compound on neuroprotective pathways. The study found that this compound could enhance neuronal survival under oxidative stress conditions, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, which can influence its interactions with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Oxolane Carboxylate Derivatives

Structural and Functional Group Analysis

The following table compares the target compound with structurally related oxolane carboxylates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate 1421601-10-6 C₁₃H₁₃F₃O₃ 274.23 -CF₃ phenyl, methyl ester Fluorinated building block for drug synthesis
Methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate 68673-84-7 C₁₂H₁₆O₉ 304.25 Three acetyloxy groups, methyl ester Protected carbohydrate intermediate; potential use in nucleoside chemistry
(Phenylmethyl) (2R,5S)-5-[(1S)-1-[(tert-butoxycarbonyl)amino]ethyl]oxolane-2-carboxylate Not provided Not provided Not provided Benzyl ester, tert-butoxycarbonylamino ethyl Intermediate in peptide/prodrug synthesis
Key Observations:

Substituent Diversity: The target compound’s trifluoromethylphenyl group enhances lipophilicity and electronic effects, making it suitable for targeting hydrophobic binding pockets in drug design. The acetylated derivative (CAS 68673-84-7) contains three acetyloxy groups, which act as protecting groups for hydroxyl functionalities, common in carbohydrate chemistry . The benzyl-carbamate analog () incorporates a tert-butoxycarbonyl (Boc)-protected aminoethyl group, suggesting applications in peptide synthesis or prodrug development.

Molecular Weight and Complexity :

  • The acetylated derivative has a higher molecular weight (304.25 g/mol) due to multiple oxygen-rich substituents.
  • The target compound’s fluorine atoms contribute to its lower molecular weight compared to the Boc-protected analog, which likely has a larger structure.

Research Findings and Challenges

  • Structural Validation : X-ray crystallography (using programs like SHELXL) and NMR spectroscopy are critical for confirming the stereochemistry of these compounds, as misassignment of configurations can lead to failed drug candidates .
  • Challenges in Fluorination : Introducing trifluoromethyl groups requires specialized reagents (e.g., fluoroform or trifluoromethylating agents), which can be costly and require stringent safety protocols .

Biological Activity

Methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate is a compound of interest due to its unique structural characteristics and potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity through various mechanisms. The oxolane ring contributes to the compound's stereochemistry, which can significantly influence its interaction with biological targets.

Mechanisms of Biological Activity

  • Inhibition of Enzymatic Activity :
    • Compounds containing trifluoromethyl groups have been shown to modulate enzyme activity, particularly in relation to neurotransmitter uptake and metabolic pathways. For instance, studies indicate that the trifluoromethyl group can enhance the potency of compounds against enzymes involved in serotonin reuptake, leading to increased serotonin levels in synaptic clefts .
  • Anticancer Properties :
    • Research has demonstrated that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The trifluoromethyl group may play a crucial role in enhancing the lipophilicity and cellular uptake of these compounds, thereby improving their efficacy against various cancer cell lines .
  • Anti-inflammatory Effects :
    • Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Case Study 1 : In vitro studies demonstrated that this compound inhibited the proliferation of specific cancer cell lines through a mechanism involving apoptosis induction and cell cycle arrest . The IC50 values were significantly lower than those of non-fluorinated analogs.
  • Case Study 2 : A pharmacokinetic study revealed favorable absorption and distribution characteristics in animal models, suggesting potential for oral bioavailability. The compound exhibited a half-life suitable for therapeutic applications, indicating its capability for sustained action within biological systems .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
Enzymatic InhibitionIncreased serotonin levels
Anticancer ActivityInduced apoptosis in cancer cells
Anti-inflammatory EffectsReduced pro-inflammatory cytokines
PharmacokineticsFavorable absorption and half-life

Q & A

Basic Research Questions

Q. What synthetic routes are used to prepare methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate, and how is stereochemical control achieved?

  • Methodology : Synthesis typically involves chiral intermediates, such as rac-methyl (2R,5S)-5-(bromomethyl)oxolane-2-carboxylate, followed by nucleophilic substitution with 4-(trifluoromethyl)phenyl groups. Protecting groups (e.g., trimethylsilyl) and catalysts like TiCl₄ are employed to preserve stereochemistry during Mannich-like reactions . Enantiomeric purity is ensured via chiral HPLC or enzymatic resolution.

Q. Which analytical techniques are critical for confirming the compound’s structural and chiral integrity?

  • Methodology :

  • X-ray crystallography : SHELXL refinement validates the absolute configuration using single-crystal diffraction data .
  • LCMS/HPLC : Retention time (e.g., 0.79 minutes under SQD-FA05 conditions) and m/z data confirm molecular weight and purity .
  • NMR : ¹H/¹³C NMR and NOESY distinguish diastereomers and verify substituent positions .

Q. How can researchers standardize conflicting HPLC retention time data reported in different studies?

  • Methodology : Cross-validate using a reference standard under identical chromatographic conditions (column type, mobile phase, flow rate). Pair with orthogonal techniques like LCMS to confirm identity .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s conformational behavior and electronic properties?

  • Methodology :

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals to predict reactivity. Benchmark against X-ray data for accuracy .
  • Molecular Dynamics (MD) : Simulates solvation effects and interactions with biological targets (e.g., enzymes or receptors) .

Q. How is high enantiomeric excess (ee) achieved during synthesis, and what challenges arise in scaling chiral resolution?

  • Methodology :

  • Asymmetric Catalysis : Chiral ligands or organocatalysts direct stereoselective bond formation.
  • Kinetic Resolution : Enzymes like lipases selectively hydrolyze one enantiomer.
  • Chiral Stationary Phases : Use polysaccharide-based columns (e.g., Chiralpak®) for preparative HPLC. Scalability challenges include cost and solvent waste .

Q. What crystallographic validation methods ensure the absence of twinning or disorder in the compound’s crystal structure?

  • Methodology :

  • PLATON Validation : Checks for missed symmetry, twinning, and voids.
  • SHELXL R-Factor Analysis : R₁ < 0.05 and wR₂ < 0.15 indicate high data quality.
  • Hirshfeld Surface Analysis : Maps intermolecular interactions to confirm packing stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?

  • Methodology :

  • Solvent/Concentration Standardization : Ensure data is acquired in the same solvent (e.g., CDCl₃ vs. DMSO-d₆).
  • Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)₃) to resolve overlapping peaks.
  • Cross-Validation : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) .

Q. What steps resolve conflicting bioactivity data in enzymatic assays?

  • Methodology :

  • Assay Replication : Use multiple enzyme batches and controls (e.g., known inhibitors).
  • IC50 Consistency : Validate dose-response curves across independent labs.
  • Structural Analog Comparison : Benchmark against analogs with established activity profiles (e.g., trifluoromethyl-containing inhibitors) .

Methodological Tables

Technique Application Key Parameters References
X-ray CrystallographyAbsolute configuration validationR₁ < 0.05, wR₂ < 0.15, CCDC deposition
Chiral HPLCEnantiomer separationChiralpak® AD-H, 90:10 hexane:IPA, 1 mL/min
DFT (B3LYP/6-31G*)Conformational analysisGibbs free energy, HOMO-LUMO gap
LCMS (SQD-FA05)Purity assessmentm/z 923 [M+H]⁺, 0.79 min retention time

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